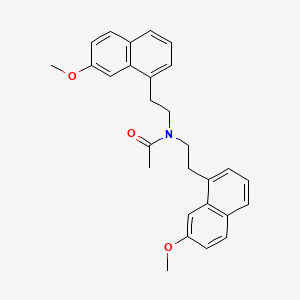

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJYCOMJMSPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221650 | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385018-58-5 | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Agomelatine Dimer Acetamide

This guide provides an in-depth technical characterization of Agomelatine Dimer Acetamide , a critical process-related impurity in the synthesis of Agomelatine.

Impurity Characterization, Formation Mechanism, and Control Strategy[1]

Executive Summary

Agomelatine Dimer Acetamide (often designated as Impurity 3 in pharmacopeial contexts) is a non-pharmacologically active, process-related impurity. Unlike degradation products formed via hydrolysis or oxidation, this compound is primarily generated during the alkylation or acylation stages of the Agomelatine manufacturing process.

Its structure—a tertiary amide bearing two bulky naphthalene moieties—imparts significantly higher lipophilicity compared to the parent drug. This difference necessitates specific chromatographic conditions for resolution and stringent control strategies during the intermediate purification stages.

Chemical Identity & Structural Elucidation[2][3]

The impurity is chemically distinct from "Agomelatine Dimer Urea" or oxidative dimers. It represents a "double-tail" structure where a single acetyl group is bonded to two (7-methoxy-1-naphthyl)ethyl chains.

| Attribute | Technical Detail |

| Common Name | Agomelatine Dimer Acetamide |

| IUPAC Name | |

| CAS Registry Number | 1385018-58-5 |

| Molecular Formula | |

| Molecular Weight | 427.53 g/mol |

| Structural Class | Tertiary Amide / Dinaphthyl Impurity |

| Chirality | Achiral (Symmetric |

Structural Significance

The presence of two 7-methoxynaphthalene systems creates a molecule with high

Formation Mechanism & Synthesis

Understanding the origin of Agomelatine Dimer Acetamide is the prerequisite for effective purging. It is not a degradation product of the final API but rather a downstream consequence of over-alkylation during the synthesis of the amine intermediate.

Mechanistic Pathway[3]

-

Primary Reaction: The synthesis typically involves the reduction of (7-methoxy-1-naphthyl)acetonitrile to the primary amine (

). -

Side Reaction (Dimerization): If the reduction involves alkyl halides or if a reductive amination route is used, the primary amine can attack a second equivalent of the electrophile, forming the Secondary Amine Impurity (Agomelatine Impurity 8; CAS 1385018-57-4).

-

Final Step (Acetylation): During the final acetylation of the crude amine mixture to form Agomelatine, this secondary amine impurity is also acetylated, yielding the Agomelatine Dimer Acetamide .

Visualization: Impurity Genesis Pathway

The following diagram illustrates the parallel formation of the Active Pharmaceutical Ingredient (API) and the Dimer Acetamide impurity.

Caption: Figure 1. Genesis of Agomelatine Dimer Acetamide via the acetylation of the over-alkylated secondary amine intermediate.

Physicochemical Properties

The "Dimer Acetamide" exhibits distinct physical properties driven by its high carbon-to-heteroatom ratio.

| Property | Agomelatine (Parent) | Dimer Acetamide (Impurity) | Implication for Analysis |

| LogP (Octanol/Water) | ~2.7 | > 5.5 (Predicted) | Dimer elutes significantly later in RP-HPLC. |

| Solubility (Water) | Practically Insoluble (<0.1 mg/mL) | Insoluble | Requires high % organic modifier for extraction. |

| Solubility (MeOH/ACN) | Soluble | Freely Soluble | Methanol is the preferred diluent for stock solutions. |

| UV Absorption | Hyperchromic Effect | The dimer has 2x chromophores; response factor > 1.0. | |

| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | Stable in solid state; suitable for use as a Reference Standard. |

Analytical Methodologies

To detect and quantify Agomelatine Dimer Acetamide at ICH reporting levels (<0.05%), specific analytical conditions are required.

A. High-Performance Liquid Chromatography (HPLC)

Due to the high lipophilicity of the dimer, isocratic methods often fail to elute it within a reasonable runtime. A gradient method is mandatory.

-

Column: C18 (L1) or Phenyl-Hexyl stationary phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5) or 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Profile:

-

0-5 min: 20% B (Equilibration)

-

5-20 min: Ramp to 80% B (Elutes Agomelatine ~12 min)

-

20-30 min: Hold at 90% B (Elutes Dimer Acetamide ~25 min )

-

-

Detection: UV at 230 nm (matches the naphthalene absorption max).

B. Mass Spectrometry (LC-MS/MS)

For structural confirmation during method validation:

-

Ionization: ESI Positive Mode (

). -

Parent Ion:

m/z. -

Key Fragments:

Visualization: Analytical Decision Logic

The following flowchart outlines the logic for identifying and qualifying this impurity in a drug substance batch.

Caption: Figure 2. Analytical workflow for the identification and quantification of Agomelatine Dimer Acetamide.

Control Strategy & Purging

The most effective way to control Agomelatine Dimer Acetamide is to control its precursor, the Secondary Amine (Impurity 8) , before the acetylation step.

-

Intermediate pH Swing: The secondary amine impurity is more basic than the primary amine. Adjusting the pH of the aqueous workup of the amine intermediate can selectively keep the secondary amine in the organic phase or precipitate it as a salt, allowing for filtration.

-

Crystallization: Recrystallization of the final Agomelatine API from Ethanol/Water mixtures is highly effective. The Dimer Acetamide, being much less soluble in water, may precipitate out first or remain in the mother liquor depending on the specific solvent ratio and temperature ramp.

-

Specification Limits:

-

ICH Q3A Limit: 0.15% (Qualification Threshold).

-

Typical Release Limit: NMT 0.10%.

-

References

-

European Pharmacopoeia (Ph.[4] Eur.) . Agomelatine Monograph 2596. European Directorate for the Quality of Medicines (EDQM).

-

Veeprho Laboratories . Agomelatine Dimer Acetamide (CAS 1385018-58-5) Structure and Details.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Agomelatine.

-

Pharmaffiliates . Agomelatine Impurity Standards and Dimer Profiling.

-

International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

An In-Depth Technical Guide to the Melatonin Receptor Binding Affinity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the melatonin receptor binding affinity of the novel compound N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Given the structural similarity of this compound to known melatonergic agents, this document outlines the essential theoretical framework, robust experimental protocols, and data interpretation required to elucidate its pharmacological profile at the MT1 and MT2 melatonin receptors.

Introduction: The Significance of Melatonin Receptor Ligands

Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone that plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[1] These receptors are key therapeutic targets for treating sleep disorders, circadian rhythm disruptions, and mood disorders.[2]

The compound of interest, N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, is structurally related to the well-characterized antidepressant and MT1/MT2 agonist, agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide).[3][4] The "bis" designation suggests a dimeric structure, which could confer unique pharmacological properties, including altered binding affinity, selectivity, and functional activity at the melatonin receptors compared to its monomeric counterpart.[5] Understanding the binding characteristics of this novel molecule is the foundational step in assessing its therapeutic potential.

Structural and Chemical Profile

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is an amide featuring two 7-methoxynaphthalene moieties linked to a central nitrogen atom via ethyl groups.[6] Its synthesis would likely involve the coupling of 7-methoxynaphthalene derivatives with an appropriate amine and acetamide functionalities.[6]

Table 1: Physicochemical Properties of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

| Property | Value | Source |

| CAS Number | 1385018-58-5 | [7] |

| Molecular Formula | C32H33NO3 | [7] |

| Boiling Point (Predicted) | 643.3±50.0 °C | [7] |

| Density (Predicted) | 1.156±0.06 g/cm³ | [7] |

| pKa (Predicted) | -0.59±0.70 | [7] |

Determining Melatonin Receptor Binding Affinity: A Methodological Deep Dive

The gold standard for quantifying the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of a non-radioactive compound (the "competitor," in this case, N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide) to displace a radioactive ligand that is known to bind to the target receptor with high affinity and specificity. For melatonin receptors, the most commonly used radioligand is 2-[¹²⁵I]iodomelatonin.[8][9]

The Causality Behind Experimental Choices

The selection of a competitive binding assay is predicated on several key principles. By using a radioligand with well-defined binding kinetics, we can infer the affinity of the unlabeled test compound by observing its effect on the binding of the radioligand at equilibrium. The choice of 2-[¹²⁵I]iodomelatonin is due to its high specific activity and high affinity for both MT1 and MT2 receptors, allowing for sensitive detection of competitive binding.[8] The use of cell membranes expressing a high density of the target receptor (e.g., from stably transfected cell lines like CHO or HEK293) is crucial for a robust signal-to-noise ratio.[8]

Experimental Workflow: A Self-Validating System

The following protocol is a self-validating system because it includes controls for total binding (radioligand alone), non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand), and a full concentration range of the competitor. This allows for the precise calculation of specific binding and the inhibition constant (Ki).

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

Materials:

-

Cell membranes from a stable cell line (e.g., CHO-K1) expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).[8]

-

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[8]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Melatonin (for non-specific binding determination).

-

96-well plates and glass fiber filters (GF/B).[10]

-

Cell harvester and gamma counter.

Procedure:

-

Preparation of Reagents:

-

Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in ice-cold binding buffer.

-

Prepare a working solution of 2-[¹²⁵I]iodomelatonin in binding buffer at a concentration close to its Kd value for the respective receptor (e.g., ~100-200 pM).[9]

-

Prepare a stock solution of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 1 pM to 10 µM) in binding buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.[10]

-

Competitor Wells: Add 50 µL of each dilution of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding: For each data point, subtract the counts per minute (CPM) of the NSB wells from the CPM of the competitor wells.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

-

Calculate the Inhibition Constant (Ki): Convert the IC₅₀ value to the inhibition constant (Ki), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Table 2: Interpreting Binding Affinity Data

| Ki Value | Interpretation |

| < 1 nM | Very High Affinity |

| 1 - 10 nM | High Affinity |

| 10 - 100 nM | Moderate Affinity |

| > 100 nM | Low Affinity |

A lower Ki value indicates a higher binding affinity. By determining the Ki values for both MT1 and MT2 receptors, the subtype selectivity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide can be established.

Melatonin Receptor Signaling Pathways

Binding affinity is a measure of how tightly a ligand binds to a receptor, but it does not describe the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity). Understanding the downstream signaling pathways of melatonin receptors is crucial for predicting the physiological effects of a novel ligand.

Both MT1 and MT2 receptors are primarily coupled to inhibitory G proteins (Gαi/o).[1][11] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] However, they can also signal through other pathways.

Caption: Primary melatonin receptor signaling pathways.

-

Canonical Gαi Pathway: Both MT1 and MT2 receptors robustly couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.[13] This is the most well-characterized signaling cascade for melatonin receptors.

-

Gβγ-Mediated Pathways: The Gβγ subunits released upon G protein activation can modulate other effectors, such as activating inwardly rectifying potassium (Kir) channels and stimulating pathways like PI3K/Akt and MEK/ERK.[11][13]

-

Gq Coupling: In some cellular contexts, the MT1 receptor has been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[11][13]

To determine the functional activity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, downstream functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, would be the necessary next step after establishing its binding affinity.[11][14]

Conclusion and Future Directions

This guide has outlined the critical theoretical and practical framework for determining the melatonin receptor binding affinity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. By employing a robust competitive radioligand binding assay, researchers can obtain precise Ki values for the MT1 and MT2 receptors, thereby quantifying the compound's affinity and subtype selectivity. This foundational data is indispensable for the rational design and development of novel melatonergic therapeutics. Future work should focus on executing these binding studies, followed by functional assays to characterize the compound as an agonist, antagonist, or allosteric modulator, and ultimately to understand its potential impact on physiology and disease.

References

- N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. EvitaChem.

- Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine).

- Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

- Structural basis of the ligand binding and signaling mechanism of melatonin receptors.

- N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide pharmaceutically acceptable co-crystal and methods for preparing. Semantic Scholar.

- Virtual discovery of melatonin receptor ligands to modul

- Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PMC - PubMed Central.

- Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled st

- AcetaMide, N,N-bis[2-(7-Methoxy-1-naphthalenyl)ethyl]-. ChemicalBook.

- Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Wiley Online Library.

- Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2)

- Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applic

- Screening of ligand binding on melatonin receptor using non-peptide combin

- Melatonin receptor signaling pathways.

- Melatonin receptor structure and signaling. PubMed.

Sources

- 1. Melatonin receptor structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (EVT-1478881) | 1385018-58-5 [evitachem.com]

- 7. AcetaMide, N,N-bis[2-(7-Methoxy-1-naphthalenyl)ethyl]- | 1385018-58-5 [chemicalbook.com]

- 8. ora.uniurb.it [ora.uniurb.it]

- 9. Screening of ligand binding on melatonin receptor using non-peptide combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Pharmacological Profile of a Novel Naphthalenic Derivative

This technical guide provides a comprehensive overview of the predicted biological activity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, a compound of significant interest due to its structural similarity to the established melatonergic antidepressant, agomelatine. While specific experimental data for this dimeric acetamide derivative remains limited in publicly accessible literature, its chemical architecture strongly suggests a pharmacological profile centered on the modulation of melatonin receptors.

This document will therefore serve as a detailed roadmap for researchers and drug development professionals, outlining the theoretical framework of its mechanism of action, established methodologies for its comprehensive characterization, and its potential therapeutic implications. By leveraging the extensive knowledge base surrounding agomelatine and other melatonergic agonists, this guide aims to provide the necessary scientific foundation to stimulate and inform future research into this promising molecule.

Introduction: A Structural Analogue of Agomelatine

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide has been identified as a dimeric impurity formed during the synthesis of agomelatine.[1] Agomelatine is a well-characterized antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor. The structural resemblance of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide to agomelatine, particularly the presence of the 7-methoxynaphthalene moiety, is the primary basis for predicting its biological activity.

Chemical Structure:

-

IUPAC Name: N,N-Bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide[1]

-

Molecular Formula: C₂₈H₂₉NO₃[1]

-

Molecular Weight: 427.54 g/mol [1]

The key structural feature is the presence of two 7-methoxynaphthalen-1-yl)ethyl groups attached to a central acetamide nitrogen. This "dimeric" nature distinguishes it from the monomeric agomelatine. Understanding the impact of this structural duplication on receptor interaction and functional activity is a critical area for future investigation.

Predicted Mechanism of Action: A Focus on Melatonergic Pathways

Based on its structural similarity to agomelatine, N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is predicted to be an agonist at melatonin MT1 and MT2 receptors. These G-protein coupled receptors (GPCRs) are the primary mediators of the physiological effects of melatonin, the hormone responsible for regulating circadian rhythms.

Melatonin Receptor (MT1 and MT2) Agonism

The MT1 and MT2 receptors are predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.

-

MT1 Receptor Activation: Primarily associated with the inhibition of neuronal firing in the SCN, leading to the promotion of sleepiness.

-

MT2 Receptor Activation: Involved in phase-shifting circadian rhythms, helping to entrain the sleep-wake cycle to the external light-dark cycle.

Agonism at both MT1 and MT2 receptors by compounds like agomelatine is believed to be the cornerstone of their efficacy in treating major depressive disorder (MDD), particularly in patients with disrupted circadian rhythms. It is highly probable that N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide will exhibit similar agonistic properties.

Potential Serotonergic (5-HT2C) Activity

Agomelatine's unique profile includes antagonism of the 5-HT2C receptor. This action is thought to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the prefrontal cortex. Given the structural differences, particularly the dimeric nature, it is less certain whether N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide will retain this 5-HT2C antagonist activity. Experimental validation is crucial to determine its selectivity profile.

Signaling Pathways

Activation of MT1 and MT2 receptors by an agonist typically leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the G-protein complex. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The following diagram illustrates this principal signaling cascade.

Caption: Predicted signaling pathway of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide at MT1/MT2 receptors.

Experimental Protocols for Pharmacological Characterization

To empirically determine the biological activity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, a series of in vitro and in vivo assays are required. The following sections detail the standard, validated methodologies for such a characterization.

In Vitro Assays

This assay quantifies the affinity of the test compound for the MT1 and MT2 receptors by measuring its ability to displace a radiolabeled ligand.

Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to membranes prepared from cells expressing the receptor of interest.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line (e.g., HEK293 or CHO) expressing high levels of either human MT1 or MT2 receptors.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the membranes and wash them to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a constant concentration of the radioligand (typically near its Kd value).

-

Add a range of concentrations of the unlabeled test compound (N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand, e.g., melatonin).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

These assays measure the functional consequence of receptor binding, such as the inhibition of cAMP production.

Principle: Melatonin receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. Agonist activation will therefore decrease intracellular cAMP levels.

Step-by-Step Methodology (cAMP Inhibition Assay):

-

Cell Culture and Treatment:

-

Culture a suitable cell line expressing the MT1 or MT2 receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.

-

Treat the cells with a range of concentrations of the test compound.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the test compound concentration.

-

For an agonist, the curve will show a dose-dependent decrease in cAMP. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibitory effect).

-

For an antagonist, the assay is run in the presence of a known agonist. The antagonist will cause a rightward shift in the agonist's dose-response curve. The IC₅₀ value can be determined, and the Schild equation can be used to calculate the pA₂ value, a measure of antagonist potency.

-

Caption: A generalized workflow for the pharmacological characterization of a novel melatonergic compound.

In Vivo Models for Antidepressant-Like Activity

Should in vitro studies confirm potent melatonergic agonism, the next logical step is to evaluate the compound's antidepressant-like effects in established animal models of depression.

Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.[2]

Procedure:

-

Acclimation: Acclimate rodents to the testing room.

-

Pre-test (Day 1): Place each animal in a cylinder of water for 15 minutes.

-

Treatment: Administer the test compound, a vehicle control, or a positive control (e.g., agomelatine or a standard antidepressant) at specified times before the test session.

-

Test (Day 2): Place the animals back in the water for a 5-minute session.

-

Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Principle: Similar to the FST, this test measures the immobility of rodents when suspended by their tails. Antidepressants decrease the duration of immobility.

Procedure:

-

Acclimation: Acclimate mice to the testing room.

-

Treatment: Administer the test compound, vehicle, or positive control.

-

Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

Scoring: Record the duration of immobility over a 6-minute period.

Principle: This is a more ethologically relevant model that induces a state of anhedonia (a core symptom of depression) in rodents by exposing them to a series of unpredictable, mild stressors over several weeks. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose solution.[3]

Procedure:

-

Baseline Sucrose Preference: Measure the baseline preference for a sucrose solution over water for each animal.

-

CMS Procedure: Expose the animals to a variable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for 2-4 weeks.

-

Treatment: Begin treatment with the test compound, vehicle, or positive control during the stress period.

-

Sucrose Preference Test: Periodically measure sucrose preference throughout the study. A reversal of the stress-induced decrease in sucrose preference indicates an antidepressant-like effect.

Predicted Pharmacological Data and Comparative Analysis

While specific binding affinity and functional potency data for N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide are not currently available, we can extrapolate a predicted profile based on its structural relationship to agomelatine and other melatonergic agonists.

| Compound | Target | Predicted/Known Affinity (Ki) | Predicted/Known Functional Activity |

| N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | MT1 | High (Sub-nanomolar) | Agonist |

| MT2 | High (Sub-nanomolar) | Agonist | |

| 5-HT2C | Unknown | Unknown | |

| Agomelatine | MT1 | High (Ki ≈ 0.1 nM)[4] | Agonist |

| MT2 | High (Ki ≈ 0.1 nM)[4] | Agonist | |

| 5-HT2C | Moderate (Ki ≈ 631 nM) | Antagonist | |

| Melatonin | MT1 | High (Ki ≈ 0.1 nM) | Agonist |

| MT2 | High (Ki ≈ 0.1 nM) | Agonist |

Conclusion and Future Directions

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide represents a compelling subject for further pharmacological investigation. Its structural analogy to agomelatine provides a strong rationale for its predicted activity as a potent MT1 and MT2 receptor agonist. The comprehensive experimental protocols detailed in this guide offer a clear path forward for the definitive characterization of its binding affinity, functional efficacy, and potential antidepressant-like properties.

Key future research should prioritize:

-

Quantitative in vitro pharmacology: Determining the precise Ki and EC₅₀/IC₅₀ values at melatonin and serotonin receptors to establish its potency and selectivity profile.

-

In vivo behavioral studies: Assessing its efficacy in validated animal models of depression and anxiety to understand its potential therapeutic utility.

-

Pharmacokinetic profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

The elucidation of the complete pharmacological profile of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide will not only contribute to a deeper understanding of the structure-activity relationships of melatonergic ligands but may also pave the way for the development of novel therapeutics for mood and circadian rhythm disorders.

References

-

PubChem. N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. [Link]

-

Stein, D. J., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54653. [Link]

-

Che-Yuan, C., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 584(7822), 643–648. [Link]

-

Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(2), e12941. [Link]

-

Castaneda, T. R., et al. (2010). Animal models for the study of antidepressant activity. Current Protocols in Neuroscience, Chapter 9, Unit 9.32. [Link]

-

Le, T., et al. (2016). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 17(10), 1648. [Link]

-

Yankelevitch-Yahav, R., et al. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), 52587. [Link]

-

de Bodinat, C., et al. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628–642. [Link]

-

Zajecka, J. M. (2011). Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences, 23(2), 125–130. [Link]

-

ResearchGate. IC50 values of naphthalene analogues to melatonin receptors. [Link]

-

Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

-

Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(2), e12941. [Link]

-

Spadoni, G., et al. (2015). Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines. Journal of Medicinal Chemistry, 58(19), 7901–7916. [Link]

-

Journal of Lab Animal Research. (2024). Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti-depressant Agents. [Link]

-

Nishiyama, K., & Hirai, K. (2014). The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells. PLoS ONE, 9(7), e102073. [Link]

-

de Bodinat, C., et al. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628–642. [Link]

-

Dubocovich, M. L., & Takahashi, J. S. (1987). Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina. Proceedings of the National Academy of Sciences, 84(11), 3916–3920. [Link]

-

Jutkiewicz, E. M., et al. (2006). NIH 11082 produces antidepressant-like activity in the mouse tail suspension test through a delta opioid receptor mechanism of action. Psychopharmacology, 187(4), 463–472. [Link]

-

Tran, J. Q., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

De Berardis, D., et al. (2015). The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. International Journal of Molecular Sciences, 16(12), 24875–24903. [Link]

-

Le, T., et al. (2016). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 17(10), 1648. [Link]

-

ResearchGate. List of EC50 values calculated from the concentration/response analysis performed for all active compounds and the referenced agonist. [Link]

-

Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

-

Wilson, S. T., et al. (1992). Melatonin augments the sensitivity of MCF-7 human breast cancer cells to tamoxifen in vitro. The Journal of Clinical Endocrinology & Metabolism, 75(2), 669–670. [Link]

Sources

- 1. N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide|427.55 g/mol [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide: From Serendipitous Discovery to a Tool for Melatonergic System Exploration

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, a unique dimeric analogue of the melatonergic antidepressant, agomelatine. Initially identified as a process impurity, this molecule presents an intriguing subject for investigating the structure-activity relationships (SAR) at melatonin receptors. This document details its historical context, a plausible synthetic pathway, and a comprehensive, field-proven framework for its characterization as a potential modulator of the melatonergic system. We delve into the causality behind experimental choices, providing detailed protocols for receptor binding and functional assays, and present hypothetical data to illustrate the analytical workflow. This guide is intended to serve as a foundational resource for researchers interested in the pharmacology of melatonin receptors and the rational design of novel ligands.

Introduction and Genesis

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, hereafter referred to as "the dimer," is a tertiary amide characterized by two 2-(7-methoxynaphthalen-1-yl)ethyl substituents on a central nitrogen atom. Its structural relationship to agomelatine, a well-established MT1/MT2 receptor agonist and 5-HT2C antagonist, is immediately apparent.[1][2]

Discovery Context: The dimer was first identified in the early 2010s as a dimeric impurity formed during the industrial synthesis of agomelatine.[1] Specifically, it can arise during the hydrogenation of (7-methoxy-1-naphthyl)acetonitrile in the presence of acetic anhydride under certain catalytic conditions.[1] While process chemists have since optimized synthetic routes to minimize its formation to less than 0.1%, the existence of this stable, dimeric structure raises compelling questions from a medicinal chemistry perspective.[1]

Scientific Rationale for Investigation: The core principle of Structure-Activity Relationship (SAR) analysis is to understand how molecular modifications impact biological activity.[3] The dimer represents a significant structural deviation from the parent compound, agomelatine, primarily in the substitution at the amide nitrogen. Standard SAR for melatonergic ligands often focuses on the N-acetyl group and the methoxy-naphthalene core.[4] The dimer, with its bulky bis-naphthalenic substitution, provides a unique opportunity to probe the steric and electronic tolerances of the melatonin receptor binding pockets. Its study could yield valuable insights into receptor pharmacology and guide the design of future ligands with novel properties.[5][6]

Synthesis and Characterization

While the dimer can be formed as a byproduct, a targeted laboratory synthesis is essential for obtaining the pure compound required for pharmacological evaluation. The following section outlines a logical, multi-step synthetic protocol derived from established organic chemistry principles.[7][8]

Synthesis of Key Intermediate: 2-(7-methoxynaphthalen-1-yl)ethanamine

The foundational precursor for the dimer is the primary amine, 2-(7-methoxynaphthalen-1-yl)ethanamine. A common route to this intermediate involves the reduction of the corresponding nitrile or amide.[9]

Protocol 1: Synthesis of 2-(7-methoxynaphthalen-1-yl)ethanamine

-

Starting Material: 2-(7-methoxynaphthalen-1-yl)acetic acid methyl or ethyl ester.

-

Reduction: The ester is reduced to the corresponding alcohol, 2-(7-methoxynaphthalen-1-yl)ethanol, using a reducing agent such as sodium borohydride in the presence of a catalyst like boron trifluoride etherate in an appropriate solvent (e.g., THF).[9]

-

Conversion to Amine: The alcohol is then converted to the primary amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected equivalent), or via a Mitsunobu reaction followed by deprotection.

-

Purification: The resulting 2-(7-methoxynaphthalen-1-yl)ethanamine is purified by column chromatography or distillation under reduced pressure.

Dimerization and Acetylation

The final step involves the formation of the tertiary amide. This is the most challenging step and requires careful control of stoichiometry and reaction conditions to favor the formation of the dimer over other potential side products.

Protocol 2: Synthesis of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 equivalents of 2-(7-methoxynaphthalen-1-yl)ethanamine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Acylation: Cool the solution in an ice bath. Add 1.05 equivalents of acetyl chloride dropwise with vigorous stirring. The slight excess of acetyl chloride ensures complete consumption of the limiting reagent.

-

Base: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure dimer.

Characterization

The identity and purity of the synthesized dimer must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₂₈H₂₉NO₃).[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Mechanism of Action and Preclinical Evaluation Framework

Based on its structural similarity to agomelatine, the primary hypothesis is that the dimer will interact with melatonin receptors MT1 and MT2.[7][10] These are G protein-coupled receptors (GPCRs) that primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12]

Melatonin Receptor Signaling Pathway

The activation of MT1 and MT2 receptors initiates a signaling cascade that is fundamental to the regulation of circadian rhythms and other physiological processes.[13][14]

Caption: Canonical Gαi signaling pathway of MT1/MT2 receptors.

Experimental Workflow for Pharmacological Profiling

A systematic approach is required to determine the affinity and functional activity of the dimer at MT1 and MT2 receptors.

Caption: Experimental workflow for pharmacological characterization.

Radioligand Binding Assays

Causality: The first step is to determine if the dimer physically interacts with the MT1 and MT2 receptors and with what affinity. Competitive radioligand binding assays are the gold standard for this purpose.[15][16] They measure the ability of a test compound (the dimer) to displace a radiolabeled ligand with known high affinity (e.g., 2-[¹²⁵I]iodomelatonin) from the receptor.[17]

Protocol 3: Competitive Radioligand Binding Assay

-

Materials: Membranes from cells stably expressing human MT1 or MT2 receptors, 2-[¹²⁵I]iodomelatonin, binding buffer (e.g., 75 mM Tris, 12 mM MgCl₂, pH 7.4), and a range of concentrations of the dimer.[17]

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the dimer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the dimer concentration. The IC₅₀ (concentration of dimer that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Causality: Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or have no effect. Since MT1/MT2 receptors are Gαi-coupled, their activation inhibits cAMP production.[11] Therefore, a functional assay measuring cAMP levels is a direct readout of receptor activation.[18][19][20]

Protocol 4: cAMP Functional Assay

-

Cell Culture: Use cells expressing MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Stimulation: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

-

Treatment: Add varying concentrations of the dimer to the cells and incubate.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the dimer concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

Antagonist Mode: To test for antagonism, co-incubate the cells with a known agonist (e.g., melatonin) and varying concentrations of the dimer. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Data Presentation and Interpretation (Hypothetical)

To illustrate the potential outcomes, the following tables summarize hypothetical data for the dimer compared to melatonin and agomelatine.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | MT1 Receptor (Ki) | MT2 Receptor (Ki) |

| Melatonin | 0.1 | 0.5 |

| Agomelatine | 0.2 | 0.8 |

| The Dimer | 25.5 | 80.2 |

Interpretation: In this hypothetical scenario, the large bis-naphthalenic substitution significantly reduces binding affinity compared to melatonin and agomelatine. This suggests that the binding pocket of the melatonin receptors has steric limitations that are intolerant of such bulky groups at the amide nitrogen.

Table 2: Functional Activity (EC₅₀, nM and Emax, %)

| Compound | Receptor | EC₅₀ (nM) | Emax (% Inhibition of cAMP) |

| Melatonin | MT1 | 0.5 | 95% |

| MT2 | 2.0 | 92% | |

| Agomelatine | MT1 | 0.8 | 93% |

| MT2 | 3.5 | 90% | |

| The Dimer | MT1 | >1000 | <10% |

| MT2 | >1000 | <10% |

Conclusion and Future Directions

The journey of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide from a process impurity to a pharmacological tool molecule underscores a critical principle in drug discovery: every compound tells a story.[1] The systematic investigation of this "agomelatine dimer" would likely reveal that the N-acyl region of the melatonergic pharmacophore is highly sensitive to steric bulk, providing a clear negative data point that is just as valuable as a positive one in refining SAR models.

Future research could involve synthesizing analogues of the dimer with different linkers between the nitrogen and the naphthalene moieties or replacing one of the naphthalenic groups with a smaller substituent to systematically map the steric and electronic requirements of the receptor binding site. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry, allowing for the rational development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

- EvitaChem. N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. EvitaChem. Accessed January 29, 2026.

- Benchchem. N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Benchchem. Accessed January 29, 2026.

- ResearchGate. Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine).

- Benchchem. An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol. Benchchem. Accessed January 29, 2026.

- AdooQ BioScience. N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide. AdooQ BioScience. Accessed January 29, 2026.

- Lu Le Laboratory. Preparation of Acetamide - Amidation of Ester.

- PubChem. N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide; 2-(7-methoxynaphthalen-1-yl)ethanamine. PubChem. Accessed January 29, 2026.

- ChemicalBook. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis. ChemicalBook. Accessed January 29, 2026.

- Google Patents. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

- ChemicalBook. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide. ChemicalBook. Accessed January 29, 2026.

- British Pharmacological Society. Discriminating between melatonin signalling at the cell surface and neuronal mitochondria. British Pharmacological Society. Accessed January 29, 2026.

- MDPI. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. MDPI. Accessed January 29, 2026.

- National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays.

- Benchchem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. Benchchem. Accessed January 29, 2026.

- National Center for Biotechnology Information. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective.

- National Center for Biotechnology Information. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs.

- ResearchGate. Melatonin receptor signaling pathways.

- PubMed. Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. PubMed. Accessed January 29, 2026.

- Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Accessed January 29, 2026.

- ACS Publications. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs.

- Google Patents. EP2703383A1 - Process for the preparation of agomelatine.

- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Accessed January 29, 2026.

- MDPI. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. MDPI. Accessed January 29, 2026.

- Thermo Fisher Scientific. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems. Thermo Fisher Scientific. Accessed January 29, 2026.

- MDPI. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. MDPI. Accessed January 29, 2026.

- Drug Design Org. Structure Activity Relationships. Drug Design Org. Accessed January 29, 2026.

- AdooQ BioScience. N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide Literature. AdooQ BioScience. Accessed January 29, 2026.

- IRIS. Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. IRIS. Accessed January 29, 2026.

- National Center for Biotechnology Information. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation.

- ACS Publications. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors.

- National Center for Biotechnology Information. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents.

- ChemicalBook. 2-(7-METHOXYNAPHTHALEN-1-YL)ETHANAMINE. ChemicalBook. Accessed January 29, 2026.

- ResearchGate. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents.

- Wikipedia. Melatonin receptor. Wikipedia. Accessed January 29, 2026.

- Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Accessed January 29, 2026.

- ResearchGate. Radioreceptor assays and receptor autoradiography.

- Taylor & Francis Online. Melatonin receptor agonist – Knowledge and References. Taylor & Francis Online. Accessed January 29, 2026.

- ACS Publications. Synthesis and Structure-Activity Relationships of Novel Naphthalenic and Bioisosteric Related Amidic Derivatives as Melatonin Receptor Ligands.

- ResearchGate. Structural basis of the ligand binding and signaling mechanism of melatonin receptors.

- ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

Sources

- 1. N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide|427.55 g/mol [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (EVT-1478881) | 1385018-58-5 [evitachem.com]

- 8. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 9. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 13. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

potential therapeutic applications of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

The following technical guide provides an in-depth analysis of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS: 1385018-58-5).

While often categorized in standard literature as a critical process impurity of the antidepressant Agomelatine, this guide evaluates its chemical architecture through the lens of Structure-Activity Relationships (SAR) and Pharmaceutical Quality Control .[1] It addresses the compound's role as a vital reference standard in drug development and explores its theoretical utility as a pharmacological probe for G-Protein Coupled Receptor (GPCR) dimerization.[1]

Applications in Melatonergic Therapeutics & Pharmaceutical Profiling[1]

Part 1: Executive Technical Summary

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (hereafter referred to as Bis-AGO ) is a tertiary amide characterized by two bulky 7-methoxynaphthalen-1-yl-ethyl moieties attached to the central nitrogen atom.[1]

In the context of modern drug development, Bis-AGO serves two distinct functions:

-

Pharmaceutical Standard (Primary Application): It is a regulated impurity (Impurity I) in the synthesis of Agomelatine.[1][2] Its isolation and quantification are mandatory for releasing clinical-grade batches under ICH Q3A/B guidelines.[1]

-

Pharmacological Probe (Investigational Application): Its unique steric bulk makes it a valuable "negative control" or "steric limit probe" for mapping the orthosteric binding pockets of Melatonin receptors (

and

Part 2: Chemical Architecture & Synthesis Mechanism

Structural Analysis

Unlike Agomelatine, which is a secondary amide, Bis-AGO is a tertiary amide .[1] This structural shift fundamentally alters its physicochemical profile:

-

Lipophilicity: Significantly higher LogP (> 5.0 estimated) due to the additional naphthalene ring.[1]

-

Hydrogen Bonding: Loss of the amide N-H donor, retaining only the carbonyl acceptor.[1] This removes a critical hydrogen bond required for high-affinity agonist binding at the

receptor.[1]

Formation Pathway

Bis-AGO is typically generated during the reductive acetylation phase of Agomelatine manufacturing.[1]

-

Mechanism: During hydrogenation, the intermediate primary amine can react with a second molecule of the nitrile or imine intermediate before acetylation, or undergo over-alkylation if alkyl halides are used.[1]

-

Critical Control Point: The formation is favored by high concentrations of the amine intermediate and insufficient acetylation selectivity.[1]

Figure 1: Competitive reaction pathway showing the formation of Bis-AGO during Agomelatine synthesis.

Part 3: Therapeutic & Pharmacological Evaluation

Structure-Activity Relationship (SAR) Logic

As a Senior Application Scientist, it is crucial to interpret why this molecule behaves differently from its parent drug.

-

Agonist Requirement: Melatonin receptor agonists (like Agomelatine) require a small N-acyl group (acetamide) to fit into a hydrophobic pocket, while the N-H group forms a hydrogen bond with specific residues (e.g., Asn162 in

).[1] -

The "Bis" Effect: The introduction of the second bulky naphthalene-ethyl group in Bis-AGO creates severe steric clash .[1]

-

Prediction: Bis-AGO likely lacks agonist efficacy.[1]

-

Potential Activity: Bulky N-substituents in melatonergic ligands often convert agonists into antagonists or result in total loss of affinity.[1] Therefore, Bis-AGO serves as a steric probe to define the maximum volume of the ligand-binding pocket.[1]

-

Investigational Utility: Bivalent Ligand Probes

While Bis-AGO itself is a process impurity, its structure mimics bivalent ligands used to study GPCR dimerization.[1]

-

Concept:

and -

Application: Researchers can use Bis-AGO (or derivatives with longer linkers) to test if bridging two receptor protomers is possible.[1] However, the short linkage in Bis-AGO (single Nitrogen atom) likely prevents simultaneous binding to two receptors, making it a "monovalent binder with steric exclusion."[1]

Part 4: Pharmaceutical Application (Quality Control)

For drug development professionals, the primary "therapeutic application" of Bis-AGO is its use as a Reference Standard to guarantee patient safety.[1]

Analytical Profiling Protocol (HPLC)

To ensure clinical batches of Agomelatine are safe, Bis-AGO must be quantified at limits < 0.15% (ICH Q3A).[1]

Protocol: Reverse-Phase HPLC Detection

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

B: Acetonitrile (ACN).[1]

-

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Naphthalene absorption max).

-

Retention Logic: Bis-AGO is significantly more lipophilic than Agomelatine.[1]

-

Agomelatine RT: ~12 min.

-

Bis-AGO RT: ~22 min (Late eluter).[1]

-

Data Presentation: Physicochemical Properties

| Property | Value | Relevance to Development |

| CAS Number | 1385018-58-5 | Regulatory Identification |

| Molecular Formula | Mass Spec Confirmation (M+H: 428.[1]2) | |

| Molecular Weight | 427.54 g/mol | High MW indicates poor oral bioavailability |

| Solubility | Low (Aqueous) | Requires organic co-solvents (DMSO/MeOH) for analysis |

| LogP (Predicted) | > 5.2 | High tissue retention risk; slow clearance |

Part 5: Biological Signaling & Toxicity Logic

Understanding the biological impact of this impurity is essential for risk assessment.[1]

Figure 2: Comparative signaling map.[1] Bis-AGO likely fails to activate MT receptors due to steric hindrance, serving as an inert or antagonistic impurity.[1]

Toxicology Perspective

-

Genotoxicity: Naphthalene derivatives can be metabolically activated to epoxides.[1] While Agomelatine is safe, the dimer's metabolic fate is unknown.[1]

-

Accumulation: Due to high lipophilicity, Bis-AGO may accumulate in adipose tissue if not strictly controlled in the final drug product.[1]

Part 6: References

-

BenchChem. (n.d.).[1] N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide - Historical Context and Development. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 118377520, N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. Retrieved from [1]

-

BOC Sciences. (n.d.).[1] Agomelatine Impurities and Pharmacological Profile. Retrieved from

-

European Medicines Agency (EMA). (2009).[1] Valdoxan (Agomelatine) Assessment Report. (Contextual reference for Agomelatine impurity limits).

-

VeePrho. (n.d.). Agomelatine Impurity 8 and Dimer Acetamide Structure. Retrieved from [1]

Sources

Technical Monograph: Characterization and Control of the N,N-Bis Agomelatine Analog

Executive Summary & Structural Context[1][2][3]

In the high-precision synthesis of Agomelatine (a melatonergic agonist/5-HT2C antagonist), the emergence of structural analogs is a critical quality attribute. The subject molecule, N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide , represents a specific "dimeric" impurity where the acetamide nitrogen is substituted with two identical 7-methoxynaphthylethyl moieties rather than one.

Often designated as Agomelatine Impurity 3 or the Dimer Acetamide , this compound presents unique challenges in purification due to its high lipophilicity and structural similarity to the parent active pharmaceutical ingredient (API).

Chemical Identity Table[4][5]

| Property | Specification |

| Common Name | Agomelatine Dimer Acetamide |

| IUPAC Name | N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide |

| CAS Registry | 1385018-58-5 |

| Molecular Formula | |

| Molecular Weight | 427.54 g/mol |

| Structural Class | Tertiary Amide / Naphthalene Dimer |

| Solubility | High solubility in DCM, DMSO; Low aqueous solubility |

Mechanistic Origins: The "Reductive Dimerization" Pathway

To control this analog, one must understand its genesis.[1] It is not a degradation product but a process-related impurity formed during the reduction of (7-methoxy-1-naphthyl)acetonitrile to the intermediate ethylamine.

The Mechanism

The formation occurs via a reductive amination side-reaction . During the catalytic hydrogenation or chemical reduction of the nitrile precursor:

-

Primary Reduction: The nitrile is reduced to an imine intermediate (

). -

Condensation: The newly formed primary amine (

) attacks a neighboring imine intermediate before it is fully reduced. -

Dimer Formation: This yields a secondary amine (the "Bis-amine").

-

Acetylation: In the final synthetic step, the secondary amine reacts with acetic anhydride to form the N,N-Bis acetamide (the target impurity).

Pathway Visualization

Figure 1: Mechanistic divergence showing the formation of the N,N-Bis analog via reductive dimerization.

Synthesis of the Reference Standard

For accurate quantification (HPLC/UPLC), researchers must synthesize this analog as a reference standard. The following protocol maximizes yield of the tertiary amide.

Protocol: Directed Synthesis of Agomelatine Dimer Acetamide

Prerequisites:

-

Starting Material: 2-(7-methoxynaphthalen-1-yl)ethanamine (The primary amine intermediate of Agomelatine).

-

Reagents: 2-(7-methoxynaphthalen-1-yl)acetaldehyde (generated in situ or via oxidation of the alcohol), Sodium triacetoxyborohydride (STAB), Acetic Anhydride.

Step 1: Synthesis of the Bis-Amine (Secondary Amine)

-

Dissolve 1.0 eq of 2-(7-methoxynaphthalen-1-yl)ethanamine in Dichloromethane (DCM).

-

Add 1.1 eq of 2-(7-methoxynaphthalen-1-yl)acetaldehyde.

-

Stir at room temperature for 1 hour to allow imine formation.

-

Add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise.

-

Quench after 4 hours with saturated

. Extract with DCM. -

Purify via flash chromatography (Silica, Hexane:EtOAc) to isolate Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine.

Step 2: Acetylation to Final Analog

-

Dissolve the isolated Bis-amine in anhydrous Pyridine (or DCM with TEA).

-

Add 5.0 eq of Acetic Anhydride (excess is required due to steric bulk).

-

Reflux at 60°C for 3 hours. (Steric hindrance at the secondary nitrogen requires thermal energy).

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove pyridine), then brine.

-

Crystallization: Recrystallize from Ethanol/Heptane.

Validation Criteria:

-

MS (ESI+): Expect

. -

1H NMR: Look for the characteristic doubling of the naphthalene signals and a single acetyl methyl singlet (approx

2.1 ppm), distinct from the rotamers seen in Agomelatine.

Analytical Profiling & Detection

The N,N-Bis analog is significantly more lipophilic than Agomelatine due to the second naphthalene ring and the lack of an N-H hydrogen bond donor.

HPLC Method Parameters (Recommended)

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% -> 90% B; Hold 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Naphthalene absorption) |

| Retention Behavior | Agomelatine: ~6-8 min N,N-Bis Analog: ~12-14 min (High hydrophobicity) |

Critical Note: Due to the "Bis" structure, this impurity often shows strong

Pharmacological Implications (SAR)

While Agomelatine is a potent agonist at MT1/MT2 receptors (

Structural Activity Relationship (SAR) Analysis

-

Binding Pocket Constraints: The melatonin receptor binding pocket is a deep cleft designed to accommodate an indole (or naphthalene) core and an amide side chain. It does not have the volume to accommodate a second bulky naphthalene group attached to the same nitrogen.

-

Loss of H-Bonding: Agomelatine acts as a hydrogen bond donor (via the amide N-H) to key residues (likely Asn162 in MT1). The N,N-Bis analog is a tertiary amide ; it lacks this proton, severing a critical anchoring interaction.

SAR Visualization

Figure 2: Comparative binding logic showing why the N,N-Bis analog fails to engage the Melatonin receptor.

References

- European Pharmacopoeia (Ph. Eur.). Agomelatine Monograph 2568. Strasbourg: Council of Europe. (Defines Impurity Profile standards).

-

Veephro Pharmaceuticals . Agomelatine Dimer Acetamide Structure and Data. Retrieved from .

-

National Center for Biotechnology Information . PubChem Compound Summary for Agomelatine. Retrieved from .

- Simig, G. et al. (2012). Process for the preparation of Agomelatine. Patent WO2012093402A1.

-

BOC Sciences . Agomelatine Impurities and Synthesis Pathways. Retrieved from .

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The toxicological properties of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide have not been fully investigated.

Executive Summary

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is a novel compound for which no direct safety, toxicity, or extensive biological activity data is publicly available. However, its structural similarity to the well-characterized antidepressant drug, agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide), provides a critical starting point for a preliminary safety assessment. This guide synthesizes the available information on structurally related compounds, primarily agomelatine, to infer a potential safety and toxicity profile for N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Furthermore, it outlines a comprehensive, tiered strategy for the systematic toxicological evaluation of this new chemical entity, adhering to established scientific and regulatory standards. The primary aim is to equip researchers and drug development professionals with a robust framework to navigate the preclinical safety assessment of this compound.

Introduction: The Chemical Landscape and the Data Gap

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide features two 7-methoxynaphthalene moieties linked to a central nitrogen atom within an acetamide group. This distinct structure suggests potential interactions with biological targets similar to those of agomelatine, which is a known melatonergic (MT1/MT2) receptor agonist and a serotonin 5-HT2C receptor antagonist.[1] These pharmacological activities are associated with antidepressant and anxiolytic effects.[1]

A thorough search of scientific literature and chemical databases reveals a significant lack of empirical data on the safety and toxicity of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. While some commercial suppliers list the compound, they do not provide any substantive safety information beyond generic handling precautions for chemical reagents.[2][3][4] This data gap necessitates a predictive and strategic approach to its safety evaluation.

A Surrogate Model: The Safety and Toxicity Profile of Agomelatine

Given the structural analogy, the safety profile of agomelatine serves as the most relevant surrogate for anticipating the potential toxicities of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Agomelatine has been approved for medical use in Europe and Australia, and its safety has been extensively studied.[5][6]

Pharmacological Profile of Agomelatine

Agomelatine's unique mechanism of action, involving agonism at melatonin MT1/MT2 receptors and antagonism at serotonin 5-HT2C receptors, contributes to its antidepressant effects by resynchronizing circadian rhythms. It is thought to enhance neurogenesis and neuroplasticity.[1]

Key Toxicological Concerns with Agomelatine

The most significant safety concern associated with agomelatine is hepatotoxicity .[5] Clinical trials and post-marketing surveillance have reported cases of elevated liver enzymes (transaminases), and in rare instances, severe liver injury.[6][7] This has led to stringent recommendations for liver function monitoring in patients prescribed agomelatine.[7]

Other reported side effects of agomelatine include:

Experience with agomelatine overdose has indicated symptoms such as epigastralgia, somnolence, fatigue, agitation, anxiety, tension, and dizziness.[7]

Structural Considerations and Potential for Divergent Toxicity

While agomelatine is a valuable surrogate, the structural differences in N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide—specifically the presence of a second 2-(7-methoxynaphthalen-1-yl)ethyl group on the nitrogen atom—could significantly alter its safety profile. This additional bulky group may influence its:

-